5,6,7,8-Tetrahydroisoquinolin-5-ol

Übersicht

Beschreibung

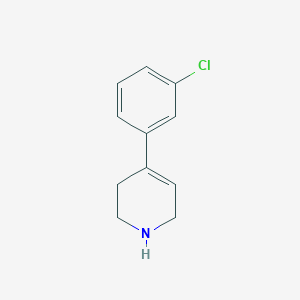

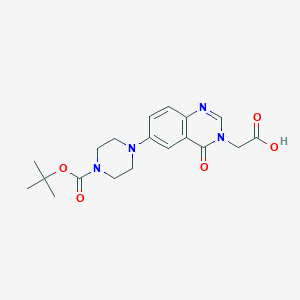

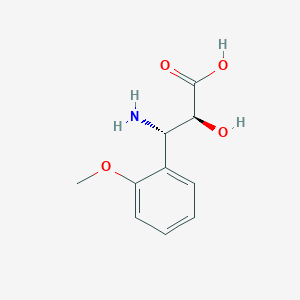

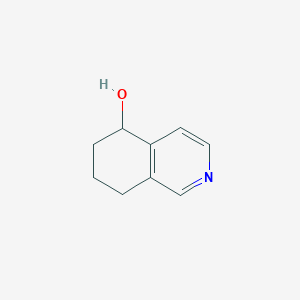

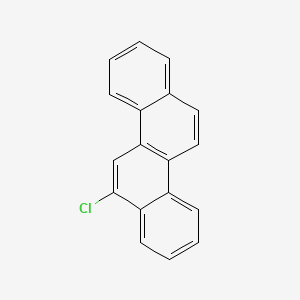

5,6,7,8-Tetrahydroisoquinolin-5-ol is a heterocyclic compound with the molecular formula C9H11NO. It has a molecular weight of 149.19 g/mol .

Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydroisoquinolin-5-ol involves the reduction of 5,6,7,8-tetrahydroisoquinoline with sodium in ethanol, which gives trans-decahydroquinolines . Another method involves the reaction of 5,6,7,8-tetrahydroisoquinoline-2-oxide with acetic anhydride at 120°C for 6 hours, followed by the addition of a 10% aqueous solution of hydrochloric acid and heating at 100°C for 2 hours .Molecular Structure Analysis

The InChI code for 5,6,7,8-Tetrahydroisoquinolin-5-ol is 1S/C9H11NO/c11-9-3-1-2-7-6-10-5-4-8(7)9/h4-6,9,11H,1-3H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

5,6,7,8-Tetrahydroisoquinolin-5-ol is a solid at room temperature . It has a molecular weight of 149.19 g/mol . The compound should be stored in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen

Green Chemistry and Compound Synthesis

5,6,7,8-Tetrahydroisoquinolin-5-ol derivatives are used in green chemistry for constructing multi-functionalized benzenes. A notable study by Damera and Pagadala (2023) highlights an eco-friendly approach to synthesize derivatives like 5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile (THNDC) and 1,2,3,4-tetrahydroisoquinoline-6,8-dicarbonitrile (THIDC). This method uses mortar and pestle grinding, offering an environmentally benign technique for introducing bioactive molecules (Damera & Pagadala, 2023).

Reaction Mechanisms and New Compounds

Another application is in the study of reaction mechanisms. Sirakanyan et al. (2015) investigated the reaction of certain 2-[(4-cyano-5,6,7,8-tetrahydroisoquinolin-3-yl)oxy]acetamides with bases, leading to the discovery of novel compounds like 1-amino-6,7,8,9-tetrahydrofuro[2,3-c]isoquinoline-2-carboxamides and 3-amino-4-cyano-5,6,7,8-tetrahydroisoquinolines. This study highlights a Smiles-type rearrangement, contributing to the synthesis of biologically interesting compounds (Sirakanyan et al., 2015).

Enantiomerically Pure Derivatives

Uenishi and Hamada (2002) reported on the synthesis of enantiomerically pure 8-substituted 5,6,7,8-tetrahydroquinolines, demonstrating the lipase-catalyzed kinetic acetylation of racemic 5,6,7,8-tetrahydroquinolin-8-ol. This study is significant for producing enantiomerically pure compounds with potential applications in pharmaceuticals and chemical synthesis (Uenishi & Hamada, 2002).

Anticancer and Antioxidant Properties

Sayed et al. (2022) explored the anticancer and antioxidant properties of some new 5,6,7,8-tetrahydroisoquinolines bearing nitrophenyl groups. Their work highlights the potential of these compounds as therapeutic agents, with several showing moderate to strong activity against specific cancer cell lines and high antioxidant activity (Sayed et al., 2022).

Catalytic Hydrogenation

A study by Skupinska et al. (2002) describes a method for preparing amino-substituted 5,6,7,8-tetrahydroquinolines and tetrahydroisoquinolines via catalytic hydrogenation. This process is relevant in the production of various derivatives with potential pharmacological applications (Skupinska et al., 2002).

Anti-Corrosion Applications

Douche et al. (2020) researched the anti-corrosion potency of synthesized 8-hydroxyquinoline derivatives, including 5,6,7,8-tetrahydroisoquinolines, in protecting mild steel in acidic environments. This study emphasizes the industrial application of these compounds in corrosion prevention (Douche et al., 2020).

OLED Performances

Huo et al. (2015) investigated the use of 8-hydroxyquinoline derivatives, including 5,6,7,8-tetrahydroisoquinolines, in organic light-emitting diodes (OLEDs). Their study demonstrates the potential of these compounds in improving the performance and efficiency of OLED technology (Huo et al., 2015).

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if feeling unwell (P301+P312) .

Wirkmechanismus

Target of Action

The primary targets of 5,6,7,8-Tetrahydroisoquinolin-5-ol are the enzymes Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2) . DHFR plays a crucial role in the synthesis of nucleotides, while CDK2 is involved in cell cycle regulation .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It has been found to be a potent inhibitor of CDK2, with an IC50 of 0.149 µM, and a significant inhibitor of DHFR, with an IC50 of 0.199 µM .

Biochemical Pathways

By inhibiting DHFR, the compound disrupts the synthesis of nucleotides, which are essential for DNA replication and cell division. The inhibition of CDK2 leads to cell cycle arrest, preventing the cells from dividing .

Result of Action

The compound’s action results in significant anti-cancer activity. It has been shown to cause cell cycle arrest at the G2/M phase in A459 lung cancer cells and at the S phase in MCF7 breast cancer cells, leading to increased apoptosis .

Eigenschaften

IUPAC Name |

5,6,7,8-tetrahydroisoquinolin-5-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9-3-1-2-7-6-10-5-4-8(7)9/h4-6,9,11H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZUMQCKAVKSWLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=NC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445952 | |

| Record name | 5,6,7,8-tetrahydroisoquinolin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

97112-03-3 | |

| Record name | 5,6,7,8-tetrahydroisoquinolin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Benzo[1,3]dioxol-5-YL-3,4-dihydro-2H-pyrrole](/img/structure/B3059228.png)